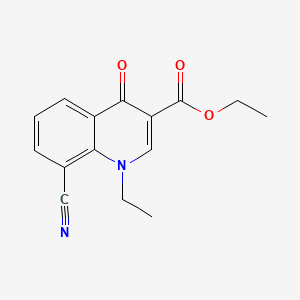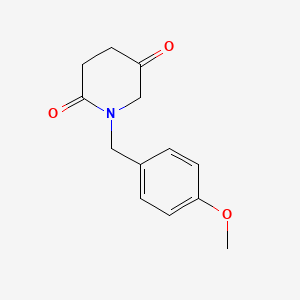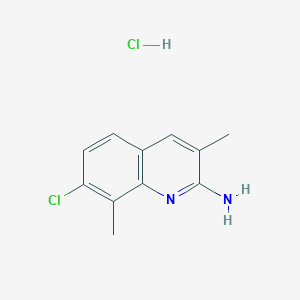![molecular formula C14H15NO B13711618 (5-Amino-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13711618.png)
(5-Amino-4'-methyl-[1,1'-biphenyl]-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-4’-methyl-[1,1’-biphenyl]-3-yl)methanol is an organic compound that belongs to the biphenyl family This compound features a biphenyl core with an amino group at the 5-position, a methyl group at the 4’-position, and a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-4’-methyl-[1,1’-biphenyl]-3-yl)methanol typically involves multi-step organic reactions. One common method is the reduction of a corresponding nitro compound. For example, the nitro group on a precursor molecule can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Industrial Production Methods
Industrial production of (5-Amino-4’-methyl-[1,1’-biphenyl]-3-yl)methanol may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-4’-methyl-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
(5-Amino-4’-methyl-[1,1’-biphenyl]-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Amino-4’-methyl-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
(4’-Methyl-[1,1’-biphenyl]-3-yl)methanol: Lacks the amino group, resulting in different chemical reactivity and biological activity.
(5-Amino-[1,1’-biphenyl]-3-yl)methanol: Lacks the methyl group, which may affect its steric properties and interactions with molecular targets.
(5-Amino-4’-methyl-[1,1’-biphenyl]-3-yl)ethanol: Contains an ethanol group instead of methanol, influencing its solubility and reactivity.
Uniqueness
(5-Amino-4’-methyl-[1,1’-biphenyl]-3-yl)methanol is unique due to the specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both amino and methanol groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
[3-amino-5-(4-methylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H15NO/c1-10-2-4-12(5-3-10)13-6-11(9-16)7-14(15)8-13/h2-8,16H,9,15H2,1H3 |
InChI Key |
KXFFLNUBUIXLJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B13711540.png)
![1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one](/img/structure/B13711543.png)



![N-[3-[(5-methyl-1,2-oxazol-3-yl)sulfonylamino]phenyl]acetamide](/img/structure/B13711557.png)





![Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B13711593.png)

